8-[3-(N,N-Dimethylamino)phenyl]-8-oxooctanoic acid
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Overview
Description
8-[3-(N,N-Dimethylamino)phenyl]-8-oxooctanoic acid is a synthetic organic compound with the molecular formula C16H23NO3. It has gained attention in recent years due to its potential therapeutic and environmental applications. The compound features a phenyl ring substituted with a dimethylamino group and an oxooctanoic acid chain, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[3-(N,N-Dimethylamino)phenyl]-8-oxooctanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-(N,N-Dimethylamino)phenylboronic acid and 8-bromo-1-octanone.
Suzuki-Miyaura Coupling: The key step involves a Suzuki-Miyaura coupling reaction between 3-(N,N-Dimethylamino)phenylboronic acid and 8-bromo-1-octanone in the presence of a palladium catalyst and a base such as potassium carbonate.
Hydrolysis: The resulting intermediate is then subjected to hydrolysis to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
8-[3-(N,N-Dimethylamino)phenyl]-8-oxooctanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
8-[3-(N,N-Dimethylamino)phenyl]-8-oxooctanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 8-[3-(N,N-Dimethylamino)phenyl]-8-oxooctanoic acid involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the oxooctanoic acid chain can interact with hydrophobic regions of proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(N,N-Dimethylamino)phenylboronic acid
- 8-Bromo-1-octanone
- 1,8-Bis(dimethylamino)naphthalene
Uniqueness
8-[3-(N,N-Dimethylamino)phenyl]-8-oxooctanoic acid is unique due to its combination of a dimethylamino-substituted phenyl ring and an oxooctanoic acid chain. This structural combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
8-[3-(dimethylamino)phenyl]-8-oxooctanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-17(2)14-9-7-8-13(12-14)15(18)10-5-3-4-6-11-16(19)20/h7-9,12H,3-6,10-11H2,1-2H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCUZKDOQMKCAR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)CCCCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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